4-[5-(1H-benzotriazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex heterocyclic compound that features a benzotriazole moiety linked to an oxadiazole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves the reaction of benzotriazole derivatives with oxadiazole precursors. One common method includes the nucleophilic substitution of benzotriazole with an appropriate oxadiazole intermediate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzotriazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as DMF and dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzotriazole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have shown potential as antimicrobial, anticancer, and antiviral agents. The benzotriazole moiety is known for its ability to interact with biological targets, enhancing the compound’s bioactivity .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in corrosion inhibition and as a UV stabilizer .
Mechanism of Action
The mechanism of action of 4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar reactivity but lacking the oxadiazole moiety.
Oxadiazole Derivatives: Compounds with similar structural frameworks but different substituents.
Uniqueness
The uniqueness of 4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its combined benzotriazole and oxadiazole structure, which imparts distinct physicochemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8N8O2 |
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Molecular Weight |
284.23 g/mol |
IUPAC Name |
4-[5-(benzotriazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H8N8O2/c12-10-9(15-21-16-10)11-13-8(20-17-11)5-19-7-4-2-1-3-6(7)14-18-19/h1-4H,5H2,(H2,12,16) |
InChI Key |
LDBZMPMQDBPDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NC(=NO3)C4=NON=C4N |
Origin of Product |
United States |
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